molecular formula C13H17ClN2 B10864612 N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine

N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine

Cat. No.: B10864612
M. Wt: 236.74 g/mol
InChI Key: NEJIGPBJXLGERP-UHFFFAOYSA-N
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Description

N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroindole and butan-1-amine as the primary starting materials.

    Formation of Intermediate: The 3-chloroindole is reacted with formaldehyde to form an intermediate compound, 3-chloro-1H-indol-2-ylmethanol.

    Amine Introduction: The intermediate is then reacted with butan-1-amine under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the indole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-one, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may exert its effects by binding to these receptors and altering cellular signaling pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-[(1H-indol-3-yl)methyl]butan-1-amine: Lacks the chloro group, which may result in different biological activities.

    N-[(3-bromo-1H-indol-2-yl)methyl]butan-1-amine: Contains a bromo group instead of a chloro group, potentially altering its reactivity and biological properties.

    N-[(3-fluoro-1H-indol-2-yl)methyl]butan-1-amine: The presence of a fluoro group may enhance its stability and biological activity.

Uniqueness

N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine is unique due to the presence of the 3-chloroindole moiety, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C13H17ClN2/c1-2-3-8-15-9-12-13(14)10-6-4-5-7-11(10)16-12/h4-7,15-16H,2-3,8-9H2,1H3

InChI Key

NEJIGPBJXLGERP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C2=CC=CC=C2N1)Cl

Origin of Product

United States

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